![molecular formula C15H14O2 B1352214 4-(3,4-Dimethylphenoxy)benzaldehyde CAS No. 893723-95-0](/img/structure/B1352214.png)
4-(3,4-Dimethylphenoxy)benzaldehyde
Overview
Description
4-(3,4-Dimethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2. It is a benzaldehyde derivative characterized by the presence of a dimethylphenoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 4-(3,4-Dimethylphenoxy)benzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
This compound acts by disrupting the cellular antioxidation systems of fungi . It is a redox-active compound that can destabilize cellular redox homeostasis . This disruption leads to an increase in oxidative stress within the cell, which can inhibit microbial growth .
Biochemical Pathways
The compound affects the biochemical pathways related to cellular antioxidation . By disrupting these pathways, it increases oxidative stress within the cell . This can lead to damage to cellular components and inhibit the growth of the fungi .
Result of Action
The result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation systems and increasing oxidative stress, it can cause damage to cellular components, inhibiting the growth and proliferation of the fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenoxy)benzaldehyde typically involves the reaction of 3,4-dimethylphenol with 4-formylbenzoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3,4-Dimethylphenoxy)benzoic acid.
Reduction: Formation of 4-(3,4-Dimethylphenoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
4-(3,4-Dimethylphenoxy)benzaldehyde has been investigated for its potential therapeutic effects. Its derivatives have shown promise in various biological activities:
- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant radical scavenging activity. A study published in the Journal of Agricultural and Food Chemistry highlighted that methoxy-substituted benzaldehydes, including this compound, demonstrated enhanced antioxidant properties compared to other derivatives.
- Antimicrobial Efficacy : In clinical studies assessing antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, this compound was noted for its effectiveness, showing a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
- Cancer Cell Apoptosis : Research focusing on the apoptotic effects of related compounds on MCF-7 breast cancer cells revealed that treatment with certain benzaldehyde derivatives led to increased apoptosis, suggesting potential applications in cancer therapy.
2. Materials Science
The compound is also explored for its potential in materials science:
- Polymer Chemistry : As a building block in the synthesis of polymers, this compound can be utilized to enhance the thermal stability and mechanical properties of polymer matrices. Its incorporation into polymer systems can lead to materials with improved performance characteristics.
- Dyes and Pigments : The compound's ability to form Schiff bases with primary amines makes it valuable in the dye industry. It can be used to produce colored compounds that find applications in textiles and coatings .
Case Studies
Case Study | Description | Findings |
---|---|---|
Antioxidant Activity | Evaluated the radical scavenging capacity of methoxy-substituted benzaldehydes | Higher antioxidant activity compared to other derivatives |
Antimicrobial Efficacy | Assessed efficacy against Staphylococcus aureus and E. coli | MIC of 50 µg/mL for both bacterial strains |
Cancer Cell Apoptosis | Investigated effects on MCF-7 breast cancer cells | Significant increase in apoptosis at 100 µM concentration |
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of methyl groups.
4-(3,4-Dimethoxyphenoxy)benzaldehyde: Similar structure with methoxy groups on the phenoxy ring.
4-(3,4-Dimethylphenoxy)benzoic acid: Oxidized form of 4-(3,4-Dimethylphenoxy)benzaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of dimethyl groups on the phenoxy ring influences its electronic properties and reactivity compared to similar compounds with different substituents .
Biological Activity
4-(3,4-Dimethylphenoxy)benzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, a derivative of benzaldehyde, is characterized by the presence of a dimethylphenoxy group, which may contribute to its pharmacological properties. This article aims to summarize the biological activities associated with this compound, including its antibacterial, antioxidant, and anticancer properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related benzaldehyde derivatives have shown effective inhibition against various pathogenic bacterial strains. A comparative analysis of several derivatives revealed that certain structural modifications enhance antibacterial efficacy. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antibacterial Activity of Benzaldehyde Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 15 | |
4-(Methylthio)benzaldehyde | Escherichia coli | 18 | |
4-(Chlorophenyl)benzaldehyde | Pseudomonas aeruginosa | 20 |
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that the dimethylphenoxy group may enhance radical stabilization .
Table 2: Antioxidant Activity Assay Results
Compound | DPPH Scavenging (%) | FRAP (µmol FeSO₄/g) | Reference |
---|---|---|---|
This compound | 72 | 150 | |
4-(Methylthio)benzaldehyde | 65 | 120 | |
4-(Chlorophenyl)benzaldehyde | 80 | 180 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzaldehyde derivatives. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins . In vitro studies demonstrate that these compounds can inhibit cell proliferation and induce cell death in various cancer models.
Case Study: Anticancer Effects
A study investigating the effects of a benzaldehyde derivative on MDA-MB-231 breast cancer cells indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Properties
IUPAC Name |
4-(3,4-dimethylphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-6-15(9-12(11)2)17-14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEQYFHOJSJFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406273 | |
Record name | 4-(3,4-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893723-95-0 | |
Record name | 4-(3,4-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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